Superior AChE Inhibitory Potency of Dehydrodicentrine Over In-Class Aporphine Alkaloids
Dehydrodicentrine demonstrates significantly higher potency as an acetylcholinesterase (AChE) inhibitor compared to several aporphine alkaloids co-isolated from the same source or structurally related species. Its IC50 value is markedly lower than that of dicentrine, romerine, romeline, and phanostenine, indicating greater efficacy [1].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Activity (IC50, μM) |
|---|---|
| Target Compound Data | 2.98 μM |
| Comparator Or Baseline | Dicentrine: 6.6 μM; Epiganine B: 4.36 μM; Romerine: 8.32 μM; Romeline: 13.9 μM; Phanostenine: 15.5 μM |
| Quantified Difference | Dehydrodicentrine is 2.2-fold more potent than Dicentrine; 1.5-fold more potent than Epiganine B; 2.8-fold more potent than Romerine; 4.7-fold more potent than Romeline; and 5.2-fold more potent than Phanostenine |
| Conditions | In vitro enzyme inhibition assay using AChE from Electrophorus electricus [1] |
Why This Matters
This superior potency means that a lower mass of Dehydrodicentrine is required to achieve equivalent inhibition, directly impacting cost-effectiveness and experimental design in cholinergic system research.
- [1] Dong, J. W., Cai, L., Fang, Y. S., Xiao, H., Li, Z. J., & Ding, Z. T. (2015). Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea. Fitoterapia, 104, 102–107. DOI: 10.1016/j.fitote.2015.05.019 View Source
